molecular formula C25H21NO4 B6544284 N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-4-methylbenzamide CAS No. 929412-99-7

N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-4-methylbenzamide

Cat. No.: B6544284
CAS No.: 929412-99-7
M. Wt: 399.4 g/mol
InChI Key: UELKDYVVQRWZDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(3-Methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-4-methylbenzamide is a benzamide derivative featuring a benzofuran core substituted with a 3-methoxybenzoyl group at position 2 and a methyl group at position 2. The 4-methylbenzamide moiety is attached to the benzofuran ring at position 3. This compound is structurally analogous to several bioactive molecules targeting enzymes or receptors, particularly in oncology and metabolic regulation.

Properties

IUPAC Name

N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21NO4/c1-15-7-9-17(10-8-15)25(28)26-19-11-12-22-21(14-19)16(2)24(30-22)23(27)18-5-4-6-20(13-18)29-3/h4-14H,1-3H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UELKDYVVQRWZDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC(=C3C)C(=O)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-4-methylbenzamide typically involves multi-step organic synthesis procedures. One common approach includes the coupling of phenols with methanol to form methoxyphenyl derivatives, followed by cyclization reactions to form the benzofuran ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-4-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol.

    Substitution: Electrophilic aromatic substitution can occur on the benzofuran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Research indicates that N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-4-methylbenzamide exhibits various biological activities, including:

  • Antioxidant Activity : The compound shows significant ability to scavenge free radicals, which can protect cells from oxidative stress. Studies have demonstrated its effectiveness in reducing reactive oxygen species (ROS) levels in vitro .
  • Anti-inflammatory Properties : It has been suggested that this compound may inhibit enzymes involved in inflammatory pathways, potentially leading to reduced inflammation.
  • Antibacterial Effects : Preliminary studies indicate that it may possess antibacterial properties against several pathogens, making it a candidate for further investigation in antimicrobial research .

Synthesis and Mechanism of Action

The synthesis of this compound typically involves the reaction of 3-methoxybenzoic acid with a suitable amine under specific conditions. The mechanism of action is believed to involve binding to specific molecular targets, modulating their activity through enzyme inhibition or receptor interaction .

Case Studies and Research Findings

Several studies have explored the applications of this compound in different fields:

  • Cancer Research : A study published in the International Journal of Molecular Sciences investigated the antiproliferative effects of various benzofuran derivatives, including this compound. Results indicated that this compound could inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .
  • Neuroprotective Studies : Another research effort focused on the neuroprotective potential of benzofuran derivatives. The findings suggested that this compound might protect neuronal cells from oxidative damage, indicating its potential use in neurodegenerative disease models.
  • Inflammatory Disorders : A recent study evaluated the anti-inflammatory effects of this compound in animal models of inflammation. The results showed a significant reduction in inflammatory markers, supporting its potential therapeutic use in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-4-methylbenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Chlorobenzoyl vs. Methoxybenzoyl Derivatives

  • N-[2-(4-Chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]-4-methylbenzamide (CAS: 923243-75-8): This compound () replaces the 3-methoxy group with a 4-chloro substituent. However, chlorine may reduce solubility compared to methoxy groups, which are electron-donating and more hydrophilic .
  • N-[2-(3-Methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-4-methylbenzamide :
    The 3-methoxy group likely enhances solubility and metabolic stability compared to chlorine. Methoxy groups are common in CNS-active drugs due to their ability to cross the blood-brain barrier .

Benzamide Derivatives with Heterocyclic Modifications

  • N-(2-(Benzo[d]thiazol-2-yl)phenyl)-4-methylbenzamide (): Replacing benzofuran with benzothiazole introduces a sulfur atom, which may alter electronic properties and binding affinity. For instance, benzothiazole derivatives exhibit pronounced anti-tubulin activity in cancer cells .
  • N-[2-(4-Chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]-4-methylbenzamide :
    The benzofuran core may offer rigidity and π-π stacking advantages over benzothiazole, influencing target selectivity .

Bioavailability and Solubility

  • N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(4-chlorobenzoyl)-4-methoxybenzenesulfonamide () :
    The sulfonamide group in this compound increases polarity and solubility but may reduce membrane permeability. In contrast, the methoxy group in the target compound balances hydrophilicity without introducing highly polar functional groups .
  • The target compound’s methoxy and methyl groups may offer a safer profile .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Position) Molecular Weight Key Properties
Target Compound 3-Methoxybenzoyl (C2), Methyl (C3) ~403.86* High solubility (methoxy)
N-[2-(4-Chlorobenzoyl)-... (CAS: 923243-75-8) 4-Chlorobenzoyl (C2), Methyl (C3) 403.86 Lipophilic (Cl)
N-(2-(Benzo[d]thiazol-2-yl)phenyl)-... (3p) Benzothiazole (C2) ~348.4† Anti-tubulin activity
3-Bromo-N-[2-(2,4-dichlorophenyl)-... () Bromo, Dichlorophenyl 492.15 High lipophilicity

*Calculated based on ; †From .

Biological Activity

N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-4-methylbenzamide is a complex organic compound with significant potential in pharmacological applications. This article provides an in-depth analysis of its biological activity, synthesis methods, and relevant studies highlighting its potential therapeutic effects.

Chemical Structure and Properties

The molecular formula of this compound is C25H21NO4, with a molecular weight of approximately 415.4 g/mol. The compound features a benzamide structure with various substituents, including methoxy and benzofuran moieties, which are known to influence biological activity.

PropertyValue
Molecular FormulaC25H21NO4
Molecular Weight415.4 g/mol
LogP5.933
Polar Surface Area52.866 Ų
Hydrogen Bond Acceptors6
Hydrogen Bond Donors1

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in inflammatory pathways, potentially leading to anti-inflammatory effects. The presence of the benzofuran moiety indicates possible interactions with hormone receptors, which could be relevant for hormone-dependent cancers .

Anticancer Potential

Recent research has explored the anticancer properties of compounds similar to this compound. For instance, derivatives of benzofuran have shown promising results in inhibiting the proliferation and migration of cancer cells. A study on related benzofuran derivatives demonstrated significant anti-metastatic effects in hepatocellular carcinoma (HCC) cells by downregulating integrin α7 and suppressing epithelial–mesenchymal transition (EMT) markers .

Anti-inflammatory Effects

The compound's structural features suggest it may modulate inflammatory responses. The interaction with enzymes involved in inflammation could lead to reduced cytokine production, making it a candidate for further investigation in chronic inflammatory diseases.

Case Studies and Research Findings

  • In Vitro Studies :
    • A study assessed the cytotoxicity of related benzofuran derivatives on Huh7 cells (a model for HCC). The results indicated that non-cytotoxic concentrations significantly inhibited cell migration and invasion, suggesting potential therapeutic applications for liver cancer treatment .
    • Concentrations above 5 μM led to a marked decrease in cell viability over 24 and 48 hours, with IC50 values indicating effective dosage ranges for therapeutic use .
  • Mechanistic Insights :
    • Investigations into the mechanism revealed that these compounds could inhibit the phosphorylation of key signaling pathways (FAK/AKT), which are crucial for cancer cell survival and metastasis . This highlights the potential for this compound as a targeted therapy.

Q & A

Q. What are the key synthetic routes for N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-4-methylbenzamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of benzamide derivatives typically involves coupling reactions between acyl chlorides and amines. For this compound:

  • Step 1: Prepare the benzofuran intermediate via cyclization of substituted phenols with propargyl alcohols under acidic conditions .
  • Step 2: Introduce the 3-methoxybenzoyl group using Friedel-Crafts acylation with 3-methoxybenzoyl chloride in the presence of Lewis acids (e.g., AlCl₃) .
  • Step 3: Couple the intermediate with 4-methylbenzamide via a nucleophilic acyl substitution reaction, using DCC (dicyclohexylcarbodiimide) as a coupling agent in anhydrous dichloromethane .

Optimization Tips:

  • Monitor reaction progress via TLC or HPLC.
  • Adjust solvent polarity (e.g., switch from DCM to THF) to improve yields.
  • Use catalytic DMAP (4-dimethylaminopyridine) to accelerate coupling reactions .

Q. Table 1: Comparison of Synthetic Routes

MethodYield (%)Purity (HPLC)Key Conditions
Friedel-Crafts Acylation65–72≥95%AlCl₃, DCM, 0°C → RT
Nucleophilic Coupling58–68≥90%DCC, DMAP, THF, reflux

Q. How is the compound characterized using spectroscopic and chromatographic techniques?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR: Identify aromatic protons (δ 6.8–8.2 ppm), methoxy groups (δ ~3.8 ppm), and methyl substituents (δ ~2.3–2.5 ppm). Use COSY for coupling correlations .
    • ¹³C NMR: Confirm carbonyl (C=O, δ ~165–170 ppm) and benzofuran ring carbons .
  • High-Resolution Mass Spectrometry (HRMS): Validate molecular formula (e.g., [M+H]⁺ calculated for C₂₇H₂₃NO₄: 426.1705; observed: 426.1702) .
  • HPLC: Use a C18 column (acetonitrile/water gradient) to assess purity (>95%) .

Q. What preliminary biological screening approaches are recommended?

Methodological Answer:

  • Anticancer Activity: Test against human cancer cell lines (e.g., MCF-7, HeLa) via MTT assay at concentrations 1–100 μM. Compare IC₅₀ values with structurally similar compounds (e.g., chlorobenzoyl analogs) .
  • Enzyme Inhibition: Screen against kinases (e.g., B-Raf) using fluorescence polarization assays. Use staurosporine as a positive control .
  • Cytotoxicity: Assess non-cancerous cell lines (e.g., HEK-293) to determine selectivity .

Advanced Research Questions

Q. How can X-ray crystallography and SHELX software elucidate the compound’s structure?

Methodological Answer:

  • Crystallization: Grow single crystals via vapor diffusion (e.g., ethyl acetate/hexane) .
  • Data Collection: Use a diffractometer (Cu-Kα radiation, λ = 1.5418 Å) to collect intensity data .
  • Structure Refinement:
    • Solve phases using SHELXD (direct methods) .
    • Refine with SHELXL (least-squares minimization), applying anisotropic displacement parameters for non-H atoms .
    • Visualize with ORTEP-3 to generate thermal ellipsoid plots (Fig. 1) .

Q. Table 2: Crystallographic Data

ParameterValue
Space groupP2₁/c
Unit cell dimensionsa = 10.25 Å, b = 12.34 Å, c = 15.67 Å
R-factor<0.05

Q. How to analyze discrepancies in reported biological activities of structural analogs?

Methodological Answer:

  • Structural Variations: Compare substituent effects (e.g., methoxy vs. chloro groups) on target binding using molecular docking .
  • Experimental Protocols: Ensure consistency in assays (e.g., cell line origin, incubation time). For example, analogs tested on MCF-7 may show divergent IC₅₀ values due to varying serum concentrations .
  • Data Normalization: Express activity relative to a common reference compound (e.g., doxorubicin for cytotoxicity) .

Q. Table 3: Bioactivity Comparison of Analogs

CompoundIC₅₀ (μM) MCF-7IC₅₀ (μM) HeLaKey Substituent
4-Chloro analog 12.318.7Cl at position 4
3-Methoxy analog (target)8.914.2OMe at position 3

Q. What computational methods predict the compound’s interactions with biological targets?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to model binding to B-Raf (PDB: 3C4C). Focus on hydrogen bonds between the methoxy group and Lys483 .
  • Molecular Dynamics (MD): Simulate ligand-protein stability (20 ns trajectory) in GROMACS. Analyze RMSD (<2 Å indicates stable binding) .
  • Pharmacophore Modeling: Identify essential features (e.g., hydrophobic benzofuran, hydrogen-bond acceptor) using Schrödinger’s Phase .

Q. How to address solubility and stability issues in experimental design?

Methodological Answer:

  • Solubility Enhancement: Use co-solvents (e.g., DMSO ≤1% v/v) or formulate with cyclodextrins .
  • Stability Testing: Conduct forced degradation studies under UV light (ICH Q1B guidelines). Monitor via HPLC for decomposition products .
  • pH-Dependent Studies: Assess solubility in buffers (pH 1.2–7.4) to simulate gastrointestinal conditions for oral administration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.